molecular formula C24H32O2 B13409063 5'-Deoxo Drospirenone

5'-Deoxo Drospirenone

Cat. No.: B13409063
M. Wt: 352.5 g/mol
InChI Key: SOKQNTXQTDAZKU-PBYWLUEDSA-N
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Description

5’-Deoxo Drospirenone is a synthetic progestogen compound derived from drospirenone. Drospirenone itself is known for its unique anti-mineralocorticoid and anti-androgenic activities, making it a valuable component in various hormonal therapies . 5’-Deoxo Drospirenone retains many of these properties, making it a subject of interest in pharmaceutical research and development.

Preparation Methods

The synthesis of 5’-Deoxo Drospirenone involves several steps, starting from drospirenone. The synthetic route typically includes selective reduction and deoxygenation reactions. Industrial production methods often employ solid-phase extraction (SPE) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) for purification and analysis . These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

5’-Deoxo Drospirenone undergoes various chemical reactions, including:

Scientific Research Applications

5’-Deoxo Drospirenone has a wide range of applications in scientific research:

Mechanism of Action

5’-Deoxo Drospirenone exerts its effects primarily through its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. Additionally, it has anti-mineralocorticoid and anti-androgenic activities, which contribute to its therapeutic effects. The molecular targets include progesterone receptors and mineralocorticoid receptors, influencing pathways related to hormone regulation and water retention .

Comparison with Similar Compounds

5’-Deoxo Drospirenone is similar to other synthetic progestogens like norethindrone, levonorgestrel, and desogestrel. it stands out due to its unique combination of anti-mineralocorticoid and anti-androgenic activities. This makes it particularly useful in hormonal therapies where these additional activities are beneficial .

Similar Compounds

  • Norethindrone
  • Levonorgestrel
  • Desogestrel
  • Spironolactone (related due to its anti-mineralocorticoid activity)

Properties

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,2'-oxolane]-7-one

InChI

InChI=1S/C24H32O2/c1-22-7-4-13(25)10-18(22)14-11-15(14)20-17(22)5-8-23(2)21(20)16-12-19(16)24(23)6-3-9-26-24/h10,14-17,19-21H,3-9,11-12H2,1-2H3/t14-,15+,16-,17+,19+,20-,21+,22-,23+,24+/m1/s1

InChI Key

SOKQNTXQTDAZKU-PBYWLUEDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCCO7)C

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCCO7)C

Origin of Product

United States

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